Boc-L-Homoserine lactone

Overview

Description

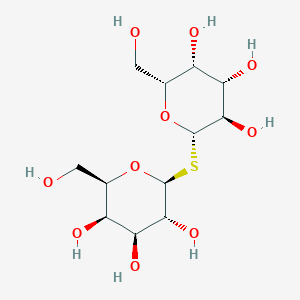

Boc-L-Homoserine lactone (HSL) is a compound that comprises a homoserine lactone ring and a fatty acyl side . The levels of L-Homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .

Synthesis Analysis

A study has reported the synthesis of new chalcone-based homoserine lactones. The process was monitored by TLC with silica gel plates . Another study investigated the one-pot cascade synthesis of L-homoserine with substrate recycling catalyzed by an aldolase and a transaminase .

Molecular Structure Analysis

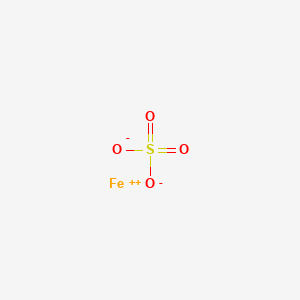

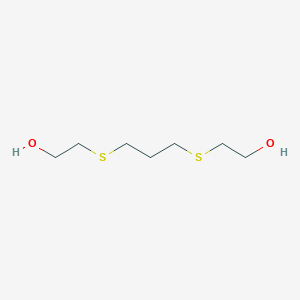

The molecular formula of Boc-L-Homoserine lactone is C9H15NO4 . Its average mass is 201.220 Da and its monoisotopic mass is 201.100113 Da . The systematic name of the compound is 2-Methyl-2-propanyl [(3S)-2-oxotetrahydro-3-furanyl]carbamate .

Scientific Research Applications

Quorum Sensing Inhibition

Boc-L-Homoserine lactone: has been studied for its role in quorum sensing inhibition. Quorum sensing (QS) is a system of stimuli and response correlated to population density. Researchers have synthesized novel chalcone-based homoserine lactones to evaluate their QS inhibitory activity against Pseudomonas aeruginosa . These compounds have shown potential in modulating the LasR-dependent QS system, which is crucial in controlling virulence factors in this pathogenic bacterium .

Synthesis of Multifunctional Polymers

The homoserine lactone functionality serves as a key element in the synthesis of multifunctional polymers. A study demonstrated the use of homoserine lactone for the preparation of polymers with potential applications in high-performance fibers, membranes for water purification, and bio-based materials .

Intermediate in Anti-Tumor Drug Synthesis

This compound is an important intermediate in the synthesis of anti-tumor drugs like L-paraccanavaline. It’s also used in the synthesis of S-adenylate methionine, showcasing its significant value in pharmaceutical applications .

Enzymatic Polymer Synthesis

Homoserine lactone derivatives are utilized in enzymatic polymer synthesis, contributing to the development of sustainable and “green” materials. This aligns with the increasing focus on eco-friendly and renewable resources in chemical synthesis .

Protection of Amines in Organic Synthesis

(S)-(-)-alpha-(boc-amino)-gamma-butyrolactone is used for the protection of amines in organic synthesis. The BOC group is a common protecting group that provides stability during reactions and can be removed under mild conditions, making it essential in the synthesis of biologically active molecules .

Raw Material for Synthesis in Pharmaceuticals

The compound serves as a raw material and intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs. Its versatility in organic synthesis makes it a valuable compound in the development of new drugs and chemicals .

Mechanism of Action

Target of Action

The primary targets of Boc-L-Homoserine lactone are Gram-negative bacteria . These bacteria use a class of signaling molecules known as L-homoserine lactone analogues to regulate the expression of their density-dependent genes .

Mode of Action

Boc-L-Homoserine lactone operates through a mechanism known as quorum sensing . This is a process by which bacteria communicate information within or between cells according to population density, to coordinate population behavior and regulate gene expression . Quorum-sensing bacteria can produce and release a signaling molecule called an autoinducer. Bacteria use these signaling molecules to spread from cell to cell to sense changes in their own populations and those of other bacteria in the environment .

Biochemical Pathways

When the concentration of signal molecules reaches a certain threshold, the expression of related genes is activated, and the related biological functions are regulated . This regulation affects various biochemical pathways, leading to changes in bacterial behavior. For instance, it can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes without interfering with the normal physiological activities of bacteria .

Pharmacokinetics

The levels of l-homoserine lactone in bacteria are dictated by the availability of the substrates and acyl-homoserine lactones synthase .

Result of Action

The result of Boc-L-Homoserine lactone’s action is that bacteria lose the ability to cause diseases . This is because the compound can inhibit the quorum sensing of bacteria by blocking the expression of harmful genes . This makes Boc-L-Homoserine lactone a potential new direction for antibacterial drug development .

Action Environment

The action of Boc-L-Homoserine lactone is influenced by environmental factors. For instance, the concentration of signal molecules, which triggers the activation of related genes, depends on the population density of the bacteria . Therefore, the compound’s action, efficacy, and stability may vary depending on the bacterial population and other environmental conditions.

Safety and Hazards

Safety information suggests avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eye. It’s recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

The future directions of Boc-L-Homoserine lactone research could involve further investigation into its role in quorum sensing systems of bacteria . Additionally, the development of novel potent quorum sensing inhibitors (QSIs), which strongly inhibit the production of virulence factors in pathogenic bacteria, could be a promising area of research .

properties

IUPAC Name |

tert-butyl N-[(3S)-2-oxooxolan-3-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-13-7(6)11/h6H,4-5H2,1-3H3,(H,10,12)/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWMFJMYEKHYKG-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H]1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40350874 | |

| Record name | Boc-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Boc-L-Homoserine lactone | |

CAS RN |

40856-59-5 | |

| Record name | Boc-L-Homoserine lactone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40350874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of the Arthrobacter WYG001 strain in relation to Boc-L-Homoserine Lactone?

A1: The research [] identifies a specific strain of bacteria, Arthrobacter WYG001, that exhibits a unique characteristic: addiction to nicotine. This addiction is directly related to the strain's ability to produce Boc-L-Homoserine Lactone. The researchers discovered that both wet cells and specifically treated dry cells of Arthrobacter WYG001, which were previously exposed to nicotine, can act as a catalyst in the production of Boc-L-Homoserine Lactone. This suggests a potential biotechnological application of this specific bacterial strain in the efficient and environmentally friendly synthesis of this compound.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylbenzo[g]isoquinoline](/img/structure/B104344.png)

![N-[4-[(Z)-[(Z)-(4-Acetamidophenyl)methylidenehydrazinylidene]methyl]phenyl]acetamide](/img/structure/B104346.png)

![2-[4-(1H-phenanthro[9,10-d]imidazol-2-yl)phenyl]-1H-phenanthro[9,10-d]imidazole](/img/structure/B104353.png)